molecular formula C17H17N3OS B11292704 N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide

Cat. No.: B11292704
M. Wt: 311.4 g/mol
InChI Key: VSSQPEKWTYPBNJ-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivativesThe thiazole ring is a core structural motif present in a wide range of natural products and synthetic compounds, contributing to their biological and pharmacological properties .

Preparation Methods

The synthesis of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide involves several steps, starting from commercially available substances. The synthetic route typically includes the formation of the thiazole ring followed by its annulation to the pyridine ring. The reaction conditions often involve the use of hydrazonoyl halides as precursors, ethanol, and triethylamine as solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and other nucleophiles or electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups on the thiazole or pyridine rings.

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiazolo[5,4-b]pyridine derivatives have been studied for their potential as phosphoinositide 3-kinase inhibitors, which are important targets in cancer therapy . Additionally, these compounds have shown promise in the development of drugs with antibacterial, antifungal, anti-inflammatory, and antiviral activities . In industrial applications, they are used in the synthesis of various bioactive molecules and as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide involves its interaction with specific molecular targets and pathways. For example, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase domain and inhibits its activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells and the reduction of tumor growth.

Comparison with Similar Compounds

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide is unique among thiazolo[5,4-b]pyridine derivatives due to its specific structural features and biological activities. Similar compounds include other thiazole and pyridine derivatives, such as 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines, which also exhibit potent phosphoinositide 3-kinase inhibitory activity . the presence of the butanamide group in this compound may confer additional pharmacological properties and enhance its efficacy in certain applications.

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide

InChI

InChI=1S/C17H17N3OS/c1-3-5-15(21)19-14-10-12(8-7-11(14)2)16-20-13-6-4-9-18-17(13)22-16/h4,6-10H,3,5H2,1-2H3,(H,19,21)

InChI Key

VSSQPEKWTYPBNJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)C

Origin of Product

United States

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